molecular formula C10H13ClN2O3 B8707618 5-chloro-N-(3-methoxypropyl)-2-nitroaniline

5-chloro-N-(3-methoxypropyl)-2-nitroaniline

Cat. No.: B8707618
M. Wt: 244.67 g/mol
InChI Key: OFSIIZQVYDUZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-methoxypropyl)-2-nitroaniline is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

5-chloro-N-(3-methoxypropyl)-2-nitroaniline

InChI

InChI=1S/C10H13ClN2O3/c1-16-6-2-5-12-9-7-8(11)3-4-10(9)13(14)15/h3-4,7,12H,2,5-6H2,1H3

InChI Key

OFSIIZQVYDUZSM-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-2-fluoro-1-nitrobenzene (2.85 mmol, 0.500 g) was added to an oven dried 25 mL round-bottomed flask equipped for stirring under nitrogen. DMF (5 mL) was added and the resultant solution was cooled to 0° C. with an ice-bath. 3-Methoxypropan-1-amine (2.99 mmol, 0.306 mL) was then added drop-wise via syringe and the resultant solution was stirred at 0° C. for 1 hr. The ice-bath was removed and the reaction was allowed to warm to room temperature and stir for 16 hr. The reaction solution was then poured into water, extracted with ethyl acetate, and washed once with saturated aqueous sodium chloride. The organic layer was collected and subsequently dried with anhydrous Na2SO4 and filtered; filtrate was collected, concentrated, and dried in-vacuo affording 5-chloro-N-(3-methoxypropyl)-2-nitroaniline (32A) as an orange oil. This material was used directly in the next step without further purification. ESI-MS: m/z 245.3 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.306 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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